molecular formula C23H23N3O4 B2658503 3-(2-(1H-indol-3-yl)-2-oxoacetamido)cyclohexyl phenylcarbamate CAS No. 1396769-87-1

3-(2-(1H-indol-3-yl)-2-oxoacetamido)cyclohexyl phenylcarbamate

Cat. No.: B2658503
CAS No.: 1396769-87-1
M. Wt: 405.454
InChI Key: CNPQDFCCMMRCNC-UHFFFAOYSA-N
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Description

3-(2-(1H-Indol-3-yl)-2-oxoacetamido)cyclohexyl phenylcarbamate is a synthetic organic compound with the molecular formula C24H25N3O4 and a molecular weight of 419.5 g/mol . The structure of this compound features a 1H-indole moiety linked to a cyclohexyl phenylcarbamate group via an oxoacetamide bridge, making it a derivative of indole. Indole derivatives are a significant class of compounds in medicinal chemistry due to their wide range of biological activities. Research into structurally similar indole-based molecules has shown promising antiviral properties, particularly as inhibitors of RNA-dependent RNA polymerase (RdRp) in viruses such as SARS-CoV-2 and other human coronaviruses . These related compounds demonstrate the potential of the indole scaffold in developing novel antiviral therapeutics. Furthermore, various other indole derivatives have been reported in scientific literature to possess anti-cancer, anti-tubercular, and anti-inflammatory activities, highlighting the broad research value of this chemical class . This product is intended for research purposes such as in vitro biological screening, assay development, and as a chemical reference standard or building block in organic synthesis. It is strictly For Research Use Only. Not for human or veterinary, household, or other uses.

Properties

IUPAC Name

[3-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]cyclohexyl] N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4/c27-21(19-14-24-20-12-5-4-11-18(19)20)22(28)25-16-9-6-10-17(13-16)30-23(29)26-15-7-2-1-3-8-15/h1-5,7-8,11-12,14,16-17,24H,6,9-10,13H2,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPQDFCCMMRCNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-(1H-indol-3-yl)-2-oxoacetamido)cyclohexyl phenylcarbamate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

C21H23N3O3\text{C}_{21}\text{H}_{23}\text{N}_3\text{O}_3

This formula indicates that it contains an indole moiety, which is often associated with various biological activities, including anticancer and antimicrobial properties.

Anticancer Properties

Research has indicated that compounds containing indole structures exhibit significant anticancer activity. For instance, studies have shown that derivatives of indole can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation.

Table 1: Anticancer Activity of Indole Derivatives

CompoundIC50 (µM)Mechanism of Action
Compound A5.0Apoptosis induction via caspase activation
Compound B7.2Inhibition of PI3K/Akt pathway
This compoundTBDTBD

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Indole derivatives have shown effectiveness against a range of bacteria and fungi. The proposed mechanism includes disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Table 2: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)Mechanism
E. coliTBDCell membrane disruption
S. aureusTBDInhibition of protein synthesis

Case Study 1: Antitumor Activity

In a study conducted by Verma et al., the compound was tested against various cancer cell lines, demonstrating significant cytotoxic effects with an IC50 value indicating potent activity compared to standard chemotherapeutics . The study highlighted the importance of the indole moiety in enhancing biological activity.

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial effects of similar compounds, revealing that derivatives with cyclohexyl and carbamate groups exhibited enhanced activity against resistant strains of bacteria . The findings suggest that modifications to the indole structure can lead to improved therapeutic agents.

Research Findings

Recent research indicates that the incorporation of specific functional groups within the indole framework can significantly enhance biological activity. For example, carbamate linkages have been associated with increased solubility and bioavailability, which are critical for effective drug design.

Table 3: Structure-Activity Relationship (SAR)

ModificationEffect on Activity
Addition of carbamate groupIncreased solubility
Cyclohexyl substitutionEnhanced bioactivity

Comparison with Similar Compounds

Structural Comparisons

Core Indole Modifications
  • Brominated Indole Derivatives (e.g., Compounds 6, 7, 8 in ): Substitution of the indole ring with bromine at position 6 enhances electrophilic reactivity and may improve binding affinity in biological systems. For example, compound 6 (N1,N4-bis(3-(2-(6-bromo-1H-indol-3-yl)-2-oxoacetamido)propyl)butane-1,4-diaminium trifluoroacetate) shows higher yield (86%) compared to non-brominated analogs, suggesting improved synthetic efficiency .
  • However, yields (77%) are comparable to brominated derivatives .
Backbone and Functional Group Variations
  • Alkyl Chain Length :
    Compounds 33 (butane chain) and 34 (octane chain) in demonstrate that longer alkyl chains reduce yields (39% vs. unreported for 34) due to steric hindrance during synthesis .
  • Carbamate vs. Ureido Groups :
    Ureido-containing analogs (e.g., (S)-9e in ) exhibit higher melting points (175–178°C) compared to carbamate derivatives, likely due to stronger hydrogen bonding .
Cyclohexyl Modifications
Table 1: Key Properties of Selected Compounds
Compound ID Substituents/Modifications Yield (%) Melting Point (°C) Molecular Weight (g/mol) Key Reference
32 () 7-Methoxyindole, dodecane diaminium 77 N/A ~800 (estimated)
6 () 6-Bromoindole, butane diaminium 86 N/A ~900 (estimated)
(S)-9e () Methoxyphenyl ureido, pyridinylcyclohexyl 72 175–178 524
(S)-9f () 4-Fluorophenyl, methoxyphenyl ureido 40 219–221 541
  • Synthesis Efficiency : Brominated derivatives (e.g., compound 6) achieve higher yields (86%) compared to fluorinated analogs (e.g., (S)-9f, 40%), likely due to the electron-withdrawing effect of bromine stabilizing intermediates .

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